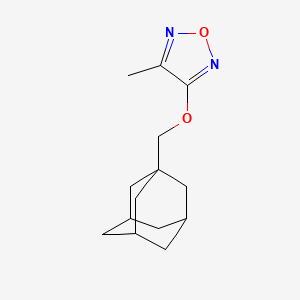![molecular formula C16H22N2O2 B4105459 2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4105459.png)
2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide
説明
2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide is a chemical compound that belongs to the class of amides. It is also known as MPCCA and is commonly used in scientific research for its various properties.
作用機序
The mechanism of action of 2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide involves its binding to the GPCR. This binding leads to the activation of downstream signaling pathways, which ultimately results in the physiological effects observed in various experiments.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide are diverse. It has been shown to modulate the activity of various GPCRs, including the dopamine receptor and the adenosine receptor. It has also been shown to have anxiolytic and analgesic effects in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide in lab experiments is its high affinity for GPCRs. This makes it an important tool for studying the structure and function of these receptors. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving 2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide. One potential area of research is the development of new ligands that have higher affinity and selectivity for specific GPCRs. Another area of research is the study of the physiological effects of this compound in various animal models, which could provide insights into its potential therapeutic applications. Additionally, the development of new synthesis methods for this compound could lead to improvements in its solubility and other properties.
In conclusion, 2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide is a valuable tool for scientific research due to its various properties. Its high affinity for GPCRs makes it an important ligand for studying the structure and function of these receptors. Further research in this area could lead to the development of new therapeutics for a range of diseases and conditions.
科学的研究の応用
2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide has been extensively used in scientific research for its various properties. It is commonly used as a ligand in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in signal transduction pathways. MPCCA has been shown to bind to the GPCR, which makes it an important tool for studying the structure and function of these receptors.
特性
IUPAC Name |
2-methyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(2)15(19)17-14-8-6-13(7-9-14)16(20)18-10-4-3-5-11-18/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOXCFLSDACPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-[(4-chlorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B4105376.png)

![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4105388.png)
![2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4105423.png)
![(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(1-phenylethyl)amine](/img/structure/B4105424.png)

![5-[5-(2-furyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B4105438.png)
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4105445.png)
![7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4105447.png)
![4-[3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B4105454.png)
![6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-5-cyano-N-(2,6-dimethylphenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4105475.png)
![3-allyl-2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4105476.png)
![2-[1-(4-methylbenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4105484.png)
